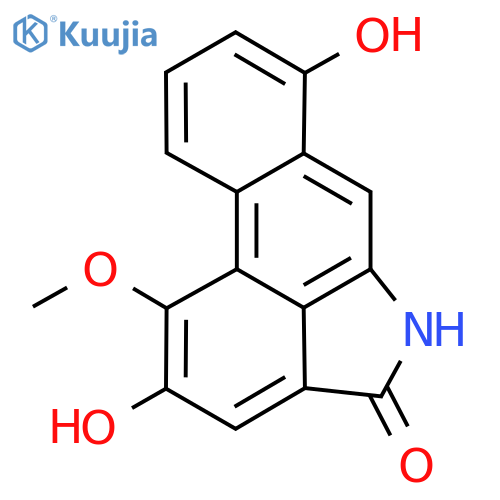Cas no 97399-90-1 (Aristololactam A Ia)

Aristololactam A Ia structure
Aristololactam A Ia 化学的及び物理的性質
名前と識別子
-
- Aristololactam A Ia
- 2-[(Trimethylsilyl)ethynyl]nicotinonitrile
- ARISTOLACTAM AIA
- 2,7-Dihydroxy-1-methoxydibenz[cd,f]indol-4(5H)-one
- 97399-90-1
- 6,14-Dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one
- AKOS040763108
- CHEMBL4168661
- [ "" ]
-
- インチ: InChI=1S/C16H11NO4/c1-21-15-12(19)6-9-13-10(17-16(9)20)5-8-7(14(13)15)3-2-4-11(8)18/h2-6,18-19H,1H3,(H,17,20)
- InChIKey: WUNSWKSWDUMDTB-UHFFFAOYSA-N
- ほほえんだ: COc1c(O)cc2C(=O)Nc3cc4c(O)cccc4c1c23
計算された属性
- せいみつぶんしりょう: 200.07700
- どういたいしつりょう: 281.06880783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 1
- 複雑さ: 442
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 78.8Ų
じっけんとくせい
- 色と性状: Yellow powder
- PSA: 36.68000
- LogP: 2.18218
Aristololactam A Ia 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN6034-5mg |
Aristolactam AIa |
97399-90-1 | 5mg |
¥ 4040 | 2024-07-20 | ||
| TargetMol Chemicals | TN6034-1 mL * 10 mM (in DMSO) |
Aristolactam AIa |
97399-90-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
| TargetMol Chemicals | TN6034-1 ml * 10 mm |
Aristolactam AIa |
97399-90-1 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6034-5 mg |
Aristolactam AIa |
97399-90-1 | 5mg |
¥5515.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN6034-5 mg |
Aristolactam AIa |
97399-90-1 | 98% | 5mg |
¥ 4,040 | 2023-07-11 |
Aristololactam A Ia 関連文献
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
97399-90-1 (Aristololactam A Ia) 関連製品
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 557-08-4(10-Undecenoic acid zinc salt)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
